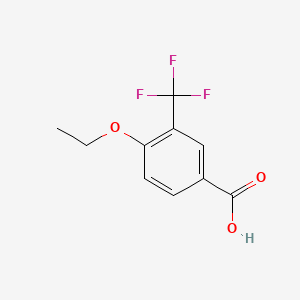

4-Ethoxy-3-(trifluoromethyl)benzoic acid

描述

Contextualization within the Class of Trifluoromethyl-Substituted Benzoic Acid Derivatives

4-Ethoxy-3-(trifluoromethyl)benzoic acid belongs to the broader class of trifluoromethyl-substituted benzoic acid derivatives. nih.govhmdb.ca These compounds are characterized by a benzoic acid structure where one or more hydrogen atoms on the benzene (B151609) ring are replaced by a trifluoromethyl (-CF₃) group. nih.govhmdb.ca Benzoic acid and its derivatives are widely used as ligands in coordination chemistry and as precursors in the synthesis of many other substances. nih.gov The introduction of a trifluoromethyl group significantly alters the parent molecule's properties. nih.gov

The -CF₃ group is highly electronegative, often described as having an electronegativity intermediate between that of fluorine and chlorine. wikipedia.org This strong electron-withdrawing nature increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. nih.govwikipedia.org Trifluoromethyl-substituted benzoic acids are recognized as important building blocks in medicinal chemistry and for creating active pharmaceutical ingredients (APIs), largely due to the enhanced lipophilicity and binding affinity conferred by the fluorinated substituent. ossila.com

This class of compounds is diverse, with the position of the -CF₃ group on the aromatic ring leading to different isomers with distinct properties and applications. Examples include 2-(trifluoromethyl)benzoic acid, 3-(trifluoromethyl)benzoic acid, and 4-(trifluoromethyl)benzoic acid. nih.govnih.govsigmaaldrich.com this compound is a more complex member of this family, featuring an additional ethoxy substituent that further modulates its chemical character.

Table 2: Comparison of Related Trifluoromethyl-Substituted Benzoic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| 2-(Trifluoromethyl)benzoic acid | 433-97-6 sigmaaldrich.com | C₈H₅F₃O₂ sigmaaldrich.com | 190.12 sigmaaldrich.com | 107-110 sigmaaldrich.com |

| 3-(Trifluoromethyl)benzoic acid | 454-92-2 nih.gov | C₈H₅F₃O₂ nih.gov | 190.12 nih.gov | 104-108 ossila.com |

| 4-(Trifluoromethyl)benzoic acid | 455-24-3 sigmaaldrich.com | C₈H₅F₃O₂ sigmaaldrich.com | 190.12 sigmaaldrich.com | 219-220 sigmaaldrich.com |

Significance of Trifluoromethyl and Ethoxy Moieties in Contemporary Organic Synthesis and Medicinal Chemistry

The functional groups attached to the benzoic acid core in this compound are pivotal to its utility in modern chemistry.

The trifluoromethyl group (-CF₃) is one of the most vital fluorinated moieties in medicinal chemistry. mdpi.com Its incorporation into molecules is a key strategy for enhancing biological and physicochemical properties. bohrium.com The -CF₃ group significantly increases lipophilicity (Hansch π value of +0.88), which can improve a molecule's ability to permeate biological membranes. mdpi.com Due to the high strength of the C-F bond, this group is metabolically very stable, often used to block metabolic hotspots on a drug candidate, thereby increasing its half-life. wikipedia.orgmdpi.com It is frequently employed as a bioisostere for chlorine or methyl groups to fine-tune the steric and electronic properties of a compound, which can lead to improved binding affinity and selectivity for its biological target. wikipedia.orgmdpi.com A wide range of FDA-approved drugs, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex), contain the trifluoromethyl group, highlighting its importance in drug design. wikipedia.org

The ethoxy group (-OCH₂CH₃) is an alkyl group single-bonded to an oxygen atom. wikipedia.org In the context of a larger molecule, it forms an ether linkage. fiveable.me The presence of an ethoxy group can influence a compound's physical properties, such as its polarity, solubility, and boiling point. fiveable.me The oxygen atom in the ethoxy group is more electronegative than the carbon atoms, creating a polar covalent bond that can participate in hydrogen bonding. fiveable.me In organic synthesis, alkoxy groups like ethoxy are important. For instance, the Williamson ether synthesis, a fundamental reaction, involves an alkoxide reacting with an alkyl halide to form an ether. fiveable.me Furthermore, derivatives of the ethoxy group, such as ethoxyethyl (EE) ethers, can be used as protecting groups for alcohols during multi-step syntheses. youtube.comlibretexts.org Protecting groups are temporarily installed to prevent a functional group from undergoing an unwanted reaction and are then removed in a later step. labinsights.nl

Structure

3D Structure

属性

IUPAC Name |

4-ethoxy-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-2-16-8-4-3-6(9(14)15)5-7(8)10(11,12)13/h3-5H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEQYUCUGSDCHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275047 | |

| Record name | 4-Ethoxy-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252901-50-1 | |

| Record name | 4-Ethoxy-3-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252901-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxy 3 Trifluoromethyl Benzoic Acid

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by breaking it down into key fragments, or synthons. youtube.com For 4-Ethoxy-3-(trifluoromethyl)benzoic acid, the analysis involves three primary disconnections corresponding to the main functional groups attached to the aromatic ring: the carboxylic acid, the ethoxy group, and the trifluoromethyl group.

Carboxylic Acid Disconnection (C-C Bond): The most logical first disconnection is the removal of the carboxyl group. This can be achieved via a functional group interconversion (FGI). The carboxyl group can be retrosynthetically derived from the oxidation of a methyl or aldehyde group, or through the carboxylation of an organometallic species. This leads to precursor 1 , 1-ethoxy-2-(trifluoromethyl)benzene.

Ethoxy Group Disconnection (C-O Bond): The ethoxy ether linkage can be disconnected via a nucleophilic substitution pathway, characteristic of a Williamson ether synthesis. This points to precursor 2 , 4-hydroxy-3-(trifluoromethyl)benzoic acid, which would require an ethylating agent for the forward synthesis.

Trifluoromethyl Group Disconnection (C-C Bond): The introduction of the trifluoromethyl (CF3) group is a more complex transformation. This disconnection suggests a precursor such as 3 , 4-ethoxybenzoic acid, which would need to undergo a trifluoromethylation reaction. The high electronegativity and unique properties of the CF3 group make its introduction a specialized step in the synthesis. beilstein-journals.org

These disconnections suggest that the synthesis can be approached from multiple angles, depending on the availability and reactivity of the starting materials. The most common strategies in forward synthesis often involve building the molecule by introducing these functional groups in a specific, optimized order.

Forward Synthesis Pathways to this compound

Forward synthesis translates the retrosynthetic plan into a practical laboratory procedure. The key is to select reactions that are high-yielding and selective, introducing the functional groups in an order that avoids unwanted side reactions.

Ethoxylation is the process of adding an ethoxy group (–OCH2CH3) to a molecule. In the context of synthesizing this compound, a common strategy involves the Williamson ether synthesis starting from a phenolic precursor, such as an ester of 4-hydroxy-3-(trifluoromethyl)benzoic acid.

The reaction typically proceeds by deprotonating the phenol (B47542) with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide ion. This highly nucleophilic phenoxide then attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, in an SN2 reaction to form the ether. The choice of solvent and temperature is crucial for maximizing the yield and minimizing side reactions.

A related approach involves the direct benzoylation of hydroxyl groups on a polymer backbone using a phosphoryl mixed anhydride (B1165640) system, demonstrating a method for creating benzoate (B1203000) derivatives under mild conditions. mdpi.com

Introducing the trifluoromethyl (–CF3) group onto an aromatic ring is a critical step that significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. beilstein-journals.org Several methods exist for this transformation:

From an Amino Group: A common route is to start with an aniline (B41778) derivative, such as 3-amino-4-ethoxybenzoic acid. The amino group can be converted to a diazonium salt, which is then subjected to a Sandmeyer-type reaction with a trifluoromethyl source.

Direct Trifluoromethylation: Modern methods may involve the direct C-H trifluoromethylation of a suitable precursor like 4-ethoxybenzoic acid. This often requires a metal catalyst and a specialized trifluoromethylating agent, such as Togni's reagent or the Ruppert-Prakash reagent (TMSCF3).

From a Carboxylic Acid: In some cases, a carboxylic acid or its derivative can be converted into a trifluoromethyl group, although this is a more challenging transformation.

The development of hypervalent iodine compounds has provided effective CF3-transfer agents that can operate under milder conditions, circumventing some of the difficulties associated with earlier methods. beilstein-journals.org

Carboxylation introduces the carboxylic acid (–COOH) functional group. For a substituted aromatic ring like 1-ethoxy-2-(trifluoromethyl)benzene, several techniques are available:

Oxidation of an Alkyl or Aldehyde Group: If the synthesis starts from a precursor with a methyl or formyl group at the desired position (e.g., 4-ethoxy-3-(trifluoromethyl)toluene or 4-ethoxy-3-(trifluoromethyl)benzaldehyde), a strong oxidizing agent (e.g., potassium permanganate, chromic acid) can convert it to a carboxylic acid. Modern, greener methods utilize catalysts like copper and cobalt acetates with oxygen as the oxidant. chemicalbook.com

Carboxylation of an Organometallic Intermediate: A powerful method involves the formation of an organometallic reagent. The starting material, 1-ethoxy-2-(trifluoromethyl)benzene, can be deprotonated using a strong base like n-butyllithium to create a lithiated intermediate. This nucleophilic species is then quenched with solid carbon dioxide (dry ice) to form the lithium carboxylate, which upon acidic workup yields the final benzoic acid product.

Hydrolysis of a Nitrile: A nitrile group (–CN) can be introduced onto the aromatic ring and subsequently hydrolyzed under acidic or basic conditions to form the carboxylic acid.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is essential for maximizing product yield and purity while minimizing costs and reaction time. This involves systematically varying parameters such as temperature, solvent, catalyst, and reactant concentrations. beilstein-journals.org

For instance, in the oxidation of an aldehyde to a carboxylic acid, a key step in one of the potential synthetic routes, the choice of catalyst and reaction medium is critical. As shown in the table below, which is based on the oxidation of a related compound, p-trifluoromethylbenzaldehyde, specific catalysts can drive the reaction to near-completion under mild conditions. chemicalbook.com

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cu(OAc)₂·H₂O / Co(OAc)₂·4H₂O | Water | 70 | 1 | 99 | chemicalbook.com |

| None | Water | 70 | 1 | Trace | mdpi.com |

| Diphenyl diselenide / H₂O₂ | Water | Room Temp | 6 | 95 (for Benzoic Acid) | mdpi.com |

| SHMP / H₂O₂ | Water | Room Temp | Varies | 80-97 (for various acids) | researchgate.net |

The data illustrates that a dual copper/cobalt catalyst system in water provides an exceptionally high yield in just one hour for the oxidation of p-trifluoromethylbenzaldehyde. chemicalbook.com Similarly, selenium-catalyzed systems demonstrate high efficiency at room temperature, highlighting the importance of catalyst selection. mdpi.com Automated platforms and machine learning are emerging as powerful tools for rapidly screening a wide range of parameters to find the optimal conditions for complex organic syntheses. beilstein-journals.org

Green Chemistry Approaches in the Synthesis of Related Aromatic Carboxylic Acids

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnumberanalytics.com These principles are increasingly applied to the synthesis of aromatic carboxylic acids to improve sustainability. numberanalytics.com

Key green approaches include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with water or bio-based solvents minimizes environmental impact. The oxidation of aldehydes to carboxylic acids has been successfully demonstrated in water, with the additional benefit of easy catalyst recycling. mdpi.comresearchgate.net

Catalytic Reactions: Using catalysts in small amounts is preferable to stoichiometric reagents, as it reduces waste. Chemo-enzymatic cascades, which combine chemical and biological catalysts, can perform multiple reaction steps in a single pot under mild, aqueous conditions. rsc.org

Renewable Feedstocks: Utilizing biomass-derived starting materials and reagents like CO2 aligns with green chemistry principles. acs.orgnumberanalytics.com

Energy Efficiency: Developing reactions that proceed at ambient temperature and pressure reduces energy consumption. mdpi.com

The following table compares traditional methods with greener alternatives for key transformations relevant to the synthesis of aromatic carboxylic acids.

| Transformation | Traditional Method | Green Alternative | Advantage of Green Method | Reference |

|---|---|---|---|---|

| Oxidation of Aldehydes | Stoichiometric CrO₃ or KMnO₄ | Catalytic Diphenyl diselenide with H₂O₂ in water | Avoids heavy metal waste; uses water as solvent; mild conditions. | mdpi.com |

| Carboxylation | Organolithium/Grignard reagents with CO₂ | Photocatalytic or electrochemical carboxylation using CO₂ | Operates under milder conditions; reduces use of pyrophoric reagents. | numberanalytics.com |

| Overall Process | Multi-step synthesis with isolation of intermediates | One-pot chemo-enzymatic cascades | Increases atom efficiency; reduces solvent use and waste from purification. | rsc.org |

These approaches not only make the synthesis more environmentally friendly but can also lead to higher efficiency and novel reaction pathways. acs.orgrsc.org

Chemical Reactivity and Derivatization of 4 Ethoxy 3 Trifluoromethyl Benzoic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical reactions, including esterification, amidation, and reduction. These transformations are fundamental in the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

Esterification Reactions to Form 4-Ethoxy-3-(trifluoromethyl)benzoates

The conversion of 4-ethoxy-3-(trifluoromethyl)benzoic acid to its corresponding esters is a common and crucial transformation. Esterification can be achieved through several methods, with the Fischer-Speier esterification being a classic approach. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate esterification reactions. usm.my Under sealed-vessel microwave conditions, the reaction of substituted benzoic acids with alcohols in the presence of a catalytic amount of sulfuric acid can lead to high yields of the corresponding esters in significantly reduced reaction times compared to conventional heating. usm.my

A variety of alcohols, including primary and secondary alcohols, can be used to generate a library of 4-ethoxy-3-(trifluoromethyl)benzoate esters. The choice of alcohol can significantly influence the properties of the resulting ester.

| Alcohol | Reaction Conditions | Product | Representative Yield |

| Methanol | H₂SO₄ (cat.), reflux | Methyl 4-ethoxy-3-(trifluoromethyl)benzoate | Good to excellent |

| Ethanol | H₂SO₄ (cat.), reflux | Ethyl 4-ethoxy-3-(trifluoromethyl)benzoate | Good to excellent |

| Isopropanol | H₂SO₄ (cat.), reflux | Isopropyl 4-ethoxy-3-(trifluoromethyl)benzoate | Moderate to good |

| Benzyl (B1604629) alcohol | Zr(Cp)₂(CF₃SO₃)₂, Toluene (B28343), 80 °C | Benzyl 4-ethoxy-3-(trifluoromethyl)benzoate | Good rug.nl |

This table presents representative examples of esterification reactions. Yields can vary based on specific reaction conditions and the purity of reactants.

Amidation Reactions Leading to 4-Ethoxy-3-(trifluoromethyl)benzamides

The synthesis of amides from this compound is another key transformation, leading to compounds with a wide range of biological activities. Direct amidation of the carboxylic acid with an amine is possible but often requires harsh conditions. More commonly, the carboxylic acid is first activated to a more reactive species.

Recent advancements have led to the development of catalytic methods for direct amidation. For instance, titanium(IV) fluoride (B91410) (TiF₄) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with various amines in refluxing toluene. researchgate.net This method offers a more efficient and milder alternative to traditional amidation protocols.

A diverse range of primary and secondary amines can be employed to synthesize a library of 4-ethoxy-3-(trifluoromethyl)benzamides.

| Amine | Reaction Conditions | Product | Representative Yield |

| Ammonia | Activation (e.g., to acyl chloride), then NH₃ | 4-Ethoxy-3-(trifluoromethyl)benzamide | Good |

| Benzylamine | TiF₄ (cat.), Toluene, reflux | N-Benzyl-4-ethoxy-3-(trifluoromethyl)benzamide | Good researchgate.net |

| Piperidine | Activation (e.g., with HATU), DMF | (4-Ethoxy-3-(trifluoromethyl)phenyl)(piperdin-1-yl)methanone | Good |

| Aniline (B41778) | Activation (e.g., with EDCI), CH₂Cl₂ | N-Phenyl-4-ethoxy-3-(trifluoromethyl)benzamide | Good |

This table provides illustrative examples of amidation reactions. Yields are dependent on the specific coupling reagents and conditions used.

Reduction to Corresponding Alcohols and Aldehydes

The carboxylic acid moiety of this compound can be reduced to the corresponding primary alcohol, 4-ethoxy-3-(trifluoromethyl)benzyl alcohol, or to the aldehyde, 4-ethoxy-3-(trifluoromethyl)benzaldehyde. The choice of reducing agent is critical in determining the final product.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids directly to primary alcohols. byjus.comtestbook.com The reaction is typically carried out in an anhydrous etheral solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com A more selective reduction to the benzyl alcohol can be achieved using diisobutylaluminum hydride (DIBAL-H). A patented process describes the reduction of 4-alkoxy-3-trifluoromethylbenzoic acids to the corresponding benzyl alcohols using DIBAL-H in toluene at elevated temperatures.

The reduction of carboxylic acids to aldehydes is a more challenging transformation as aldehydes are more susceptible to reduction than the starting carboxylic acid. However, methods have been developed for this conversion. One approach involves the use of modified borohydride (B1222165) reagents. For example, the combination of sodium borohydride (NaBH₄) and bromine (Br₂) in THF has been shown to reduce benzoic acids to their corresponding alcohols, and with careful control of reaction conditions, the aldehyde can sometimes be isolated. sci-hub.se Another method involves the in-situ formation of a more reactive intermediate which is then reduced.

| Reagent | Solvent | Product | Key Considerations |

| LiAlH₄ | THF or Et₂O | 4-Ethoxy-3-(trifluoromethyl)benzyl alcohol | Strong, non-selective reducing agent. byjus.comtestbook.com |

| DIBAL-H | Toluene | 4-Ethoxy-3-(trifluoromethyl)benzyl alcohol | More selective than LiAlH₄. |

| NaBH₄ / Br₂ | THF | 4-Ethoxy-3-(trifluoromethyl)benzyl alcohol | Milder conditions than LiAlH₄. sci-hub.se |

| Modified borohydrides | Various | 4-Ethoxy-3-(trifluoromethyl)benzaldehyde | Requires careful control of reaction conditions. |

This table summarizes common reduction methods. The isolation of the aldehyde often requires specific and carefully controlled reaction conditions to prevent over-reduction to the alcohol.

Reactivity of the Ethoxy Group

The ethoxy group on the aromatic ring also presents opportunities for chemical modification, primarily through dealkylation or cleavage of the ether bond.

Dealkylation and Ether Cleavage Reactions

The cleavage of the aryl ether bond in this compound and its derivatives is a synthetically useful transformation that yields the corresponding phenol (B47542), 4-hydroxy-3-(trifluoromethyl)benzoic acid. This reaction is typically achieved under harsh conditions using strong acids or Lewis acids.

Boron tribromide (BBr₃) is a widely used and effective reagent for the cleavage of aryl methyl and aryl ethyl ethers. nih.govnih.gov The reaction is usually carried out in an inert solvent like dichloromethane (B109758) at low temperatures, followed by warming to room temperature. researchgate.net The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the ethyl group. nih.gov

Another common method for ether cleavage is the use of strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.org Heating the ether with an excess of HI or HBr results in the formation of the phenol and the corresponding ethyl halide. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a good leaving group, followed by nucleophilic attack of the halide ion on the ethyl group in an Sₙ2 manner. masterorganicchemistry.com

| Reagent | Solvent | Product | Mechanism |

| BBr₃ | CH₂Cl₂ | 4-Hydroxy-3-(trifluoromethyl)benzoic acid | Lewis acid-mediated cleavage nih.govnih.govresearchgate.net |

| HI | (excess) | 4-Hydroxy-3-(trifluoromethyl)benzoic acid | Sₙ2 cleavage masterorganicchemistry.comlibretexts.orgdoubtnut.com |

| HBr | (excess) | 4-Hydroxy-3-(trifluoromethyl)benzoic acid | Sₙ2 cleavage masterorganicchemistry.comlibretexts.org |

This table outlines common reagents for the dealkylation of the ethoxy group. The choice of reagent may depend on the presence of other functional groups in the molecule.

Modifications of the Alkyl Chain

Direct modification of the ethyl chain of the ethoxy group without cleaving the ether linkage is a less common transformation for this specific compound. Such modifications would likely require specialized synthetic strategies that are not widely reported in the general chemical literature for this particular substrate. Potential, though less explored, avenues could involve radical-based reactions or the use of specific organometallic reagents under carefully controlled conditions. However, due to the presence of the electron-withdrawing trifluoromethyl group and the reactive carboxylic acid, achieving selectivity for reactions on the ethyl chain would be challenging.

Stability and Reactivity Considerations of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a defining feature of this compound, lending it significant chemical and metabolic stability. This stability arises primarily from the immense strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. The high bond dissociation energy of the C-F bond (approximately 485 kJ/mol) makes the -CF₃ group exceptionally resistant to chemical, thermal, and photochemical degradation. chemimpex.com

In addition to its stability, the trifluoromethyl group profoundly influences the electronic properties of the aromatic ring. Due to the high electronegativity of fluorine atoms, the -CF₃ group acts as a potent electron-withdrawing group through a strong inductive effect (-I effect). This electronic influence is critical in directing the course of aromatic substitution reactions and modulating the acidity of the carboxylic acid function. The incorporation of this stable, electron-deficient moiety is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity in drug candidates. chemimpex.com

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring

The reactivity of the benzene ring in this compound towards substitution is a classic example of competing directing effects from multiple substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an incoming electrophile (E⁺) attacks the electron-rich benzene ring. The outcome is governed by the existing substituents, which can be categorized as activating or deactivating and by the position to which they direct the incoming group.

Ethoxy Group (-OCH₂CH₃): An activating, ortho, para-director. It donates electron density to the ring via a resonance effect (+R effect), making the positions ortho (C-3 and C-5) and para (C-6, which is not on this ring) to it more nucleophilic.

Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-director. It withdraws electron density from the ring via a powerful inductive effect (-I effect), deactivating all positions but directing incoming electrophiles to the meta position (C-5). researchgate.net

Carboxylic Acid Group (-COOH): A deactivating, meta-director. It withdraws electron density through both inductive and resonance effects, directing electrophiles to the meta position (C-5). nih.gov

Considering these effects, the most likely position for electrophilic attack is C-5. This position is activated by the powerful ortho-directing ethoxy group while also being the meta position relative to both the deactivating trifluoromethyl and carboxylic acid groups. A study on the nitration of a structurally similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, supports that nitration proceeds under standard mixed-acid conditions, demonstrating the feasibility of such reactions. soton.ac.uk

| Position | Effect of Ethoxy (-OEt) | Effect of Trifluoromethyl (-CF₃) | Effect of Carboxylic Acid (-COOH) | Predicted Outcome for EAS |

| C-2 | meta | ortho (deactivated) | ortho (deactivated) | Highly Unlikely |

| C-5 | ortho (activated) | meta (favored) | meta (favored) | Most Probable |

| C-6 | para (blocked by -COOH) | para (deactivated) | - | Unlikely |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is uncommon for simple benzene rings but is facilitated by the presence of strong electron-withdrawing groups ortho or para to a good leaving group (like a halide). tcichemicals.comnih.gov

The parent compound, this compound, does not possess a suitable leaving group for a typical SNAr reaction. However, a halogenated derivative, such as 5-bromo-4-ethoxy-3-(trifluoromethyl)benzoic acid , would be highly activated for such a reaction. In this hypothetical substrate:

The bromine atom at C-5 would serve as the leaving group.

The trifluoromethyl group at C-3 is ortho to the leaving group.

The carboxylic acid group at C-1 is para to the leaving group.

Both the -CF₃ and -COOH groups would strongly withdraw electron density from the ring, stabilizing the negative charge of the intermediate Meisenheimer complex formed during the nucleophilic attack. nih.gov This dual activation would make the C-5 position exceptionally susceptible to displacement by a wide range of nucleophiles.

| Reactant | Nucleophile (Nu⁻) | Proposed Product | Activating Groups |

| 5-Bromo-4-ethoxy-3-(trifluoromethyl)benzoic acid | RO⁻ (alkoxide) | 5-Alkoxy-4-ethoxy-3-(trifluoromethyl)benzoic acid | -CF₃ (ortho), -COOH (para) |

| 5-Bromo-4-ethoxy-3-(trifluoromethyl)benzoic acid | R₂NH (amine) | 5-(Dialkylamino)-4-ethoxy-3-(trifluoromethyl)benzoic acid | -CF₃ (ortho), -COOH (para) |

| 5-Bromo-4-ethoxy-3-(trifluoromethyl)benzoic acid | RS⁻ (thiolate) | 5-(Alkylthio)-4-ethoxy-3-(trifluoromethyl)benzoic acid | -CF₃ (ortho), -COOH (para) |

Metal-Catalyzed Coupling Reactions at Substituted Aryl Positions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the parent benzoic acid is not a direct substrate for these reactions, its halogenated derivatives are excellent precursors. The most significant development for the derivatization of this scaffold is the existence and commercial availability of 4-ethoxy-3-(trifluoromethyl)phenylboronic acid . chemimpex.comtcichemicals.comequationchemical.com

This boronic acid derivative is a key intermediate for the Suzuki-Miyaura coupling reaction, one of the most versatile methods for creating biaryl structures. nih.gov It would typically be synthesized from an aryl halide precursor, such as 1-bromo-4-ethoxy-2-(trifluoromethyl)benzene , via lithium-halogen exchange followed by reaction with a borate (B1201080) ester, or through a palladium-catalyzed borylation reaction.

Once formed, 4-ethoxy-3-(trifluoromethyl)phenylboronic acid can be coupled with a wide variety of aryl or vinyl halides (or triflates) to generate complex molecular architectures.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl Bromide (Ar-Br) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl Compound |

| Suzuki-Miyaura | Heteroaryl Chloride (Het-Cl) | Pd(dppf)Cl₂, Base (e.g., Cs₂CO₃) | Aryl-Heteroaryl Compound |

| Suzuki-Miyaura | Vinyl Iodide (R-CH=CH-I) | Pd(OAc)₂, Ligand (e.g., SPhos) | Aryl-Alkene |

| Sonogashira * | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-Alkyne |

*Note: The Sonogashira coupling would typically be performed on the corresponding aryl halide, e.g., 1-bromo-4-ethoxy-2-(trifluoromethyl)benzene, rather than the boronic acid. organic-chemistry.org

The utility of these coupling reactions allows for the systematic modification of the 4-ethoxy-3-(trifluoromethyl)phenyl scaffold, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. chemimpex.com

Applications of 4 Ethoxy 3 Trifluoromethyl Benzoic Acid and Its Structural Analogues in Advanced Chemical Research

Role as a Building Block in the Synthesis of Complex Organic Molecules

4-Ethoxy-3-(trifluoromethyl)benzoic acid serves as a valuable intermediate in organic synthesis. ontosight.ai Its structure, featuring a carboxylic acid group, allows for a wide range of chemical transformations, making it an ideal starting point for constructing more complex molecular architectures. The presence of the electron-withdrawing trifluoromethyl group enhances the acidity of the carboxylic acid compared to unsubstituted benzoic acid, influencing its reactivity in various chemical reactions. ontosight.ai

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of therapeutic agents. bohrium.comeurekaselect.com The carboxylic acid functionality of this compound is a key handle for the construction of heterocyclic rings. Through activation, typically by conversion to a more reactive acyl chloride or ester, the benzoic acid scaffold can be readily incorporated into various heterocyclic systems via reactions with appropriate dinucleophilic partners.

Table 1: Hypothetical Synthesis of Heterocyclic Scaffolds from this compound

| Target Heterocycle | Required Reagent(s) | Reaction Type |

| Benzoxazole | 2-Aminophenol | Condensation |

| Benzimidazole | Benzene-1,2-diamine | Condensation |

| Oxadiazole | Hydrazine, followed by a dehydrating agent | Cyclodehydration |

| Benzothiazole | 2-Aminothiophenol | Condensation |

This table illustrates the versatility of this compound as a precursor for various heterocyclic systems through established synthetic methodologies.

The unique combination of substituents on this compound makes it an attractive precursor for the synthesis of bioactive molecules. The trifluoromethyl group, in particular, is a well-established feature in drug design, known to improve the efficacy of active pharmaceutical ingredients (APIs). innospk.com

One area where related trifluoromethylbenzoic acid derivatives have shown potential is in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators. S1P receptors are a class of G protein-coupled receptors that play a crucial role in regulating numerous physiological processes, most notably the trafficking of lymphocytes. nih.govaimspress.com Modulators of these receptors have emerged as a significant class of therapeutics for autoimmune diseases, including multiple sclerosis. aimspress.com

The synthesis of potent and selective S1P receptor modulators often involves the assembly of a central core structure flanked by specific lipophilic groups that are crucial for receptor binding and desired pharmacokinetic properties. While a direct synthesis of a marketed S1P modulator from this compound is not prominently documented, its structural motifs are highly relevant. Trifluoromethyl-substituted aromatic rings are common in S1P modulators and other advanced drug candidates. nih.gov The benzoic acid can be converted into other functional groups, such as anilines or phenols, which can then be incorporated into the final drug structure through cross-coupling reactions or other standard synthetic transformations. The ethoxy group can also contribute to the desired lipophilicity and binding interactions within the receptor pocket.

Table 2: Selected S1P Receptor Modulators and Key Structural Features

| Compound | Key Structural Features | Therapeutic Use |

| Fingolimod | Aliphatic chain with a terminal phosphate (B84403) group | Multiple Sclerosis |

| Siponimod | Aromatic core with a trifluoromethyl group | Multiple Sclerosis |

| Ozanimod | Aromatic core with various substituents | Multiple Sclerosis, Ulcerative Colitis |

| Ponesimod | Aromatic core with a thiazole (B1198619) ring | Multiple Sclerosis |

The prevalence of trifluoromethyl groups in this class of drugs underscores the potential utility of precursors like this compound in the discovery of new and improved S1P receptor modulators.

Contribution to Agrochemical and Material Science Research (Hypothetical, based on broader class applications)

Based on the known applications of structurally related compounds, it is possible to hypothesize the potential contributions of this compound in the fields of agrochemicals and material science.

In agrochemical research, the development of new pesticides and herbicides often relies on molecules that exhibit high efficacy and appropriate environmental persistence. The trifluoromethyl group is a common feature in many commercial agrochemicals, where it can enhance the biological activity of the molecule. ontosight.ai For instance, 3-(trifluoromethyl)benzoic acid is a known environmental transformation product of the herbicide flurtamone. nih.gov It is plausible that derivatives of this compound, such as its esters or amides, could be investigated as novel active ingredients in herbicides, fungicides, or insecticides. The combination of the lipophilic ethoxy group and the metabolically stable trifluoromethyl group could lead to compounds with optimal uptake and transport properties in target organisms.

In the realm of material science, fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. nih.govmdpi.com Benzoic acid derivatives can be used as monomers or as modifying agents in the synthesis of polyesters and polyamides. The incorporation of the this compound moiety into a polymer backbone could impart desirable characteristics. The trifluoromethyl group would be expected to enhance the thermal and chemical stability of the material, while the ethoxy and carboxylic acid groups could be used to fine-tune properties such as solubility, processability, and adhesion to various substrates. Such polymers could find applications as high-performance coatings, specialty films, or advanced engineering plastics.

Spectroscopic and Advanced Structural Characterization of 4 Ethoxy 3 Trifluoromethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 4-Ethoxy-3-(trifluoromethyl)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the ethoxy group and the three protons on the aromatic ring. The electron-donating nature of the ethoxy group (-OEt) and the electron-withdrawing properties of the carboxylic acid (-COOH) and trifluoromethyl (-CF₃) groups dictate the chemical shifts of the aromatic protons.

The aliphatic protons of the ethoxy group are expected to appear as a triplet (CH₃) and a quartet (CH₂), characteristic of an ethyl group coupled to each other. The aromatic region should display three signals corresponding to the protons at positions 2, 5, and 6 of the benzene (B151609) ring. The proton at position 2, being ortho to the deshielding carboxylic acid and meta to the ethoxy group, would likely appear as a doublet. The proton at position 5, ortho to the ethoxy group and meta to the carboxylic acid, is expected to be a doublet of doublets. The proton at position 6, positioned between the trifluoromethyl and ethoxy groups, would also appear as a doublet. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield shift, often above 10 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | > 10.0 | Broad Singlet | - |

| H-2 | ~8.2 | Doublet (d) | ~2.0 |

| H-6 | ~7.9 | Doublet of Doublets (dd) | ~8.5, 2.0 |

| H-5 | ~7.1 | Doublet (d) | ~8.5 |

| O-CH₂ | ~4.2 | Quartet (q) | ~7.0 |

| CH₃ | ~1.4 | Triplet (t) | ~7.0 |

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, ten distinct signals are anticipated. The carboxylic acid carbonyl carbon is expected at the most downfield position (~165-170 ppm). The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The six aromatic carbons will have shifts influenced by their respective substituents, with the carbon attached to the ethoxy group appearing upfield compared to the others. The carbons of the ethoxy group will be found in the aliphatic region of the spectrum. Data from related compounds like 3-(trifluoromethyl)benzoic acid and 4-(trifluoromethyl)benzoic acid support these predictions. rsc.orgchemicalbook.com

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | ~167 | Singlet |

| C-4 | ~160 | Singlet |

| C-2 | ~135 | Singlet |

| C-6 | ~132 | Singlet |

| C-1 | ~128 | Singlet |

| C-3 | ~127 | Quartet (q) |

| CF₃ | ~124 | Quartet (q) |

| C-5 | ~115 | Singlet |

| O-CH₂ | ~65 | Singlet |

| CH₃ | ~14 | Singlet |

¹⁹F NMR is highly specific for fluorine-containing compounds. This compound will exhibit a single, sharp signal in its ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. Based on data for analogous aromatic trifluoromethyl compounds, this singlet is expected to appear in the range of -60 to -65 ppm relative to a standard like CFCl₃. For instance, the ¹⁹F NMR signal for 4-(trifluoromethyl)benzenesulfonimidamide appears at -61.32 ppm. rsc.org This analysis confirms the presence and electronic environment of the CF₃ group.

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C₆H₃-CF₃ | -61 to -64 | Singlet (s) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula of this compound is C₁₀H₉F₃O₃. lookchem.com The calculated exact mass of the neutral molecule is 234.0504 g/mol . In HRMS analysis, the compound would typically be observed as a protonated molecule [M+H]⁺ with a theoretical m/z of 235.0577.

The fragmentation pattern in mass spectrometry provides structural information. For aromatic carboxylic acids, common fragmentation pathways include the loss of water ([M-H₂O]⁺) and the loss of a carboxyl group ([M-COOH]⁺). fu-berlin.dedocbrown.info For this compound, key predicted fragments would include:

Loss of OH radical: Resulting in an acylium ion.

Loss of H₂O: From the carboxylic acid.

Loss of C₂H₄ (ethene): From the ethoxy group via a McLafferty-type rearrangement, followed by other fragmentations.

Decarboxylation: Loss of CO₂.

Predicted HRMS Data

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₁₀H₁₀F₃O₃]⁺ | 235.0577 | Protonated Molecular Ion |

| [M]⁺˙ | [C₁₀H₉F₃O₃]⁺˙ | 234.0504 | Molecular Ion |

| [M-OH]⁺ | [C₁₀H₈F₃O₂]⁺ | 217.0471 | Loss of hydroxyl radical |

| [M-C₂H₅]⁺ | [C₈H₄F₃O₃]⁺ | 205.0056 | Loss of ethyl radical |

| [M-COOH]⁺ | [C₉H₉F₃O]⁺ | 189.0576 | Loss of carboxyl group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum is expected to be dominated by several key absorptions:

A very broad O-H stretching band from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.

A strong, sharp C=O stretching absorption for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Strong C-F stretching vibrations characteristic of the CF₃ group, typically found in the 1350-1100 cm⁻¹ range.

C-O stretching bands for the ether and carboxylic acid functionalities, appearing in the 1300-1000 cm⁻¹ region.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone. The symmetric C-F stretching modes would also be Raman active.

Predicted Key Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 3300-2500 (broad) | Weak | Stretching |

| Aromatic C-H | 3100-3000 | Strong | Stretching |

| Aliphatic C-H | 2980-2850 | Moderate | Stretching |

| Carboxylic Acid C=O | ~1700 (strong) | Moderate | Stretching |

| Aromatic C=C | 1610, 1580, 1500 | Strong | Stretching |

| Trifluoromethyl C-F | 1320-1100 (very strong) | Moderate-Strong | Stretching |

| Ether/Acid C-O | 1250-1050 (strong) | Weak | Stretching |

X-ray Crystallography for Solid-State Molecular Structure Determination

While an experimental crystal structure for this compound is not publicly available, its solid-state conformation can be predicted based on the structures of related molecules. Studies on other substituted benzoic acids, such as 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid, have shown that these molecules typically form centrosymmetric dimers in the solid state. researchgate.net This dimerization occurs through strong hydrogen bonds between the carboxylic acid groups of two separate molecules.

Despite a comprehensive search for scientific literature, no specific experimental or theoretical Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound could be located.

UV-Vis spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, causing electrons to move from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths at which a molecule absorbs light are characteristic of its electronic structure.

For aromatic compounds like benzoic acid derivatives, the UV-Vis spectrum typically exhibits absorption bands arising from π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group of the carboxylic acid. The position and intensity of these absorption bands are influenced by the presence of various substituents on the aromatic ring.

In the case of this compound, the ethoxy (-OCH2CH3) group, being an electron-donating group, would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary π → π* absorption bands of the benzene ring. Conversely, the trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which would likely induce a hypsochromic shift (a shift to shorter wavelengths). The interplay of these two substituents, along with the carboxylic acid group, would result in a unique UV-Vis spectrum for this compound.

However, without experimental data or theoretical calculations, it is not possible to provide a detailed analysis of the electronic transitions, including specific absorption maxima (λmax) and molar absorptivity (ε) values for this compound. Further research and experimental studies are required to characterize the UV-Vis spectroscopic properties of this specific chemical compound.

Biological and Pharmacological Investigations of Derivatives of 4 Ethoxy 3 Trifluoromethyl Benzoic Acid

Antimicrobial Activity Studies

The antimicrobial potential of various chemical entities is a critical area of research in the face of rising antimicrobial resistance. Studies have investigated derivatives of 4-(trifluoromethyl)benzoic acid, including esters formed with salicylanilides, for their activity against a range of microbial pathogens.

In Vitro Evaluation Against Microbial Strains

The in vitro antifungal activity of a series of eighteen salicylanilide (B1680751) esters of 4-(trifluoromethyl)benzoic acid has been systematically evaluated against a panel of eight fungal strains. The findings from these studies indicate that the antifungal efficacy of these derivatives is not uniform across different fungal species, with molds generally demonstrating greater susceptibility than yeasts. nih.gov

Minimum Inhibitory Concentrations (MICs) for the tested compounds against yeast strains were found to be equal to or greater than 1.95 µmol/L, whereas for molds, MICs were observed to be as low as ≥ 0.49 µmol/L. nih.gov It is noteworthy that the solubility of some 4-(trifluoromethyl)benzoates was a limiting factor in their evaluation. nih.gov Among the parent salicylanilides, N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide was identified as the most active. Correspondingly, its ester, 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate, demonstrated the lowest MIC value of 0.49 µmol/L against the tested fungal strains. nih.gov

Table 1: In Vitro Antifungal Activity (MIC in µmol/L) of Selected Salicylanilide 4-(Trifluoromethyl)benzoates

| Compound/Strain | Candida albicans ATCC 44859 | Candida tropicalis 156 | Candida krusei E28 | Aspergillus fumigatus 231 | Trichophyton mentagrophytes 445 |

|---|---|---|---|---|---|

| 2-(phenylcarbamoyl)phenyl 4-(trifluoromethyl)benzoate | >125 | >125 | >125 | 62.5 | 31.3 |

| 2-(4-chlorophenylcarbamoyl)phenyl 4-(trifluoromethyl)benzoate | 125 | 62.5 | 62.5 | 15.6 | 7.8 |

| 5-chloro-2-(phenylcarbamoyl)phenyl 4-(trifluoromethyl)benzoate | 62.5 | 31.3 | 31.3 | 7.8 | 3.9 |

| 5-chloro-2-(4-chlorophenylcarbamoyl)phenyl 4-(trifluoromethyl)benzoate | 31.3 | 15.6 | 15.6 | 3.9 | 1.95 |

Data sourced from Zemanová et al., 2012. nih.gov

In addition to antifungal properties, salicylanilide 4-(trifluoromethyl)benzoates have been assessed for their antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds have demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, with MICs recorded at levels as low as ≥ 0.49 μmol/L. nih.gov

Structure-Activity Relationships in Antimicrobial Agents

Analysis of the structure-activity relationships (SAR) within the series of salicylanilide 4-(trifluoromethyl)benzoates reveals several key insights into the determinants of their antimicrobial potency. The nature and position of substituents on both the salicylanilide and benzoic acid moieties play a crucial role in modulating the biological activity. nih.gov

It has been observed that the esterification of salicylanilides with 4-(trifluoromethyl)benzoic acid does not uniformly lead to an enhancement of antifungal activity. nih.gov However, specific substitution patterns are associated with increased potency. For instance, the presence of a halogen atom, such as chlorine or bromine, on the aniline (B41778) ring of the salicylanilide scaffold often correlates with improved antifungal effects. nih.gov The most potent compound identified in one study, 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate, benefits from halogen substitution on both the salicylic (B10762653) acid and aniline parts of the molecule. nih.gov

The trifluoromethyl (CF3) group itself is a critical feature, as its incorporation into the salicylanilide structure has been generally linked to enhanced antimicrobial properties. nih.gov This is consistent with the broader understanding in medicinal chemistry that the CF3 group can improve metabolic stability and membrane permeability.

Receptor Modulation and Signaling Pathway Analysis

While direct studies on the interaction of 4-Ethoxy-3-(trifluoromethyl)benzoic acid derivatives with specific receptors are not extensively available in the reviewed literature, the structural motifs present in these compounds suggest potential for modulation of certain signaling pathways. One such pathway of interest involves the sphingosine-1-phosphate (S1P) receptors, which are implicated in a variety of physiological processes.

Ligand-Receptor Binding Assays

Currently, there is a lack of published data from ligand-receptor binding assays specifically investigating the affinity of this compound derivatives for S1P receptors. However, research on other classes of compounds containing the trifluoromethylphenyl moiety has demonstrated interaction with these receptors. For instance, certain 3-arylpropionic acids with trifluoromethyl substitutions have been explored as S1P1 receptor agonists. nih.gov Future research employing radioligand binding assays would be necessary to determine if derivatives of this compound can bind to S1P receptors and to quantify their binding affinities.

Cell-Based Functional Assays

In the absence of direct experimental data, the potential functional activity of these compounds at S1P receptors remains speculative. Cell-based functional assays, such as those measuring downstream signaling events like GTPγS binding, calcium mobilization, or receptor internalization, would be required to ascertain whether these molecules act as agonists, antagonists, or allosteric modulators. For example, the development of functional antagonists for the S1P1 receptor is a known strategy for inducing immunosuppression. nih.gov

Enzyme Inhibition and Activation Profiling

Following an extensive search of available scientific and patent literature, no specific studies detailing the enzyme inhibition or activation profiles of derivatives of this compound were identified. While the trifluoromethyl and benzoic acid moieties are common in medicinally active compounds, research explicitly characterizing the enzymatic activity of derivatives of this particular parent compound is not publicly available. Therefore, no data tables on enzyme inhibition or activation can be provided at this time.

Degradation Pathways and Environmental Considerations for Trifluoromethyl Substituted Benzoic Acids

Analysis of Degradation Mechanisms (e.g., as degradation by-products of fungicides)

Trifluoromethyl-substituted benzoic acids can emerge in the environment as degradation by-products of more complex agrochemicals. For instance, the related compound, 3-(Trifluoromethyl)benzoic acid, has been identified as a metabolite of the insecticide metaflumizone. This suggests a plausible pathway where larger molecules containing the trifluoromethylbenzoyl moiety are broken down through biotic or abiotic processes, leading to the formation of these more stable benzoic acid derivatives.

Another relevant compound is the herbicide oxyfluorfen (B1678082), with the chemical name 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene. Although not a direct precursor, its structure contains both an ethoxy and a trifluoromethyl group on a benzene (B151609) ring, making its degradation pathways potentially insightful. Environmental degradation of such complex molecules often involves the cleavage of ether linkages and oxidation of side chains, which could theoretically lead to the formation of substituted benzoic acids.

The degradation of these parent compounds can occur through several mechanisms:

Hydrolysis: The cleavage of ester or ether bonds in the parent pesticide molecule, often facilitated by water and varying pH conditions in soil and aquatic environments.

Photodegradation: Sunlight, particularly UV radiation, can provide the energy to break chemical bonds, leading to the fragmentation of larger molecules into smaller, more stable ones like trifluoromethyl-substituted benzoic acids. A study on the photoassisted degradation of trifluoromethyl benzoic acid isomers demonstrated that these compounds can be degraded in aqueous media under UVC irradiation, with the para-isomer showing greater susceptibility to degradation.

Microbial Degradation: Soil and water microorganisms can utilize complex organic molecules as a source of carbon and energy, breaking them down through enzymatic reactions.

Environmental Fate and Persistence Studies in Various Media

The environmental fate and persistence of a chemical compound are determined by its physical and chemical properties and its interactions with different environmental compartments, including soil, water, and air. Due to the limited direct research on 4-Ethoxy-3-(trifluoromethyl)benzoic acid, data from analogous compounds are used to predict its likely behavior.

Soil: The persistence of trifluoromethyl-substituted compounds in soil can be significant. For example, studies on the herbicide oxyfluorfen have shown that it can be highly persistent, with a field half-life ranging from 30 to 103 days in muck soils. The persistence is influenced by soil type, organic matter content, microbial activity, and climatic conditions. It is plausible that this compound would exhibit moderate to high persistence in soil environments due to the stability of the trifluoromethyl group and the aromatic ring.

Water: In aquatic environments, the fate of such compounds is governed by processes like photolysis, hydrolysis, and microbial degradation. The aforementioned study on the photoassisted degradation of trifluoromethyl benzoic acid isomers suggests that sunlight can play a role in their breakdown in water. However, the stability of the C-F bond suggests that complete mineralization may be slow. The compound's solubility and potential for adsorption to sediment will also influence its concentration and persistence in the water column.

Air: Due to its low volatility, this compound is not expected to be present in significant concentrations in the atmosphere. Long-range transport via air is therefore considered unlikely.

| Environmental Compartment | Predicted Persistence | Key Influencing Factors |

| Soil | Moderate to High | Soil type, organic matter, microbial activity, temperature, moisture |

| Water | Moderate | Photodegradation, microbial activity, pH, adsorption to sediment |

| Air | Low | Low volatility |

Biotransformation and Metabolic Fates of the Compound

Biotransformation, the chemical alteration of a substance within a living organism, is a key process in determining the ultimate fate of environmental contaminants. The metabolic pathways for this compound have not been specifically elucidated. However, research on the microbial degradation of similar compounds provides valuable insights.

A study on the microbial degradation of meta-trifluoromethylbenzoate by aerobic bacteria revealed that the process is often incomplete. While the aromatic ring may be cleaved, the degradation can halt with the accumulation of a trifluoromethyl-substituted muconate semialdehyde, which is resistant to further biochemical attack. This suggests that the trifluoromethyl group poses a significant challenge for microbial enzymes, potentially leading to the formation of persistent intermediate metabolites.

The general pathway for the microbial degradation of benzoic acids often involves initial activation to a coenzyme A thioester, followed by dearomatization and ring cleavage. For example, Pseudomonas sp. has been shown to degrade benzoic acid via the ortho-cleavage pathway. The presence of the ethoxy and trifluoromethyl substituents on the benzene ring of this compound would likely influence the feasibility and rate of these enzymatic reactions. The ethoxy group might be cleaved, and the trifluoromethyl group could hinder the enzymatic processes, potentially leading to slower degradation or the formation of dead-end metabolites.

Future Directions and Research Gaps for 4 Ethoxy 3 Trifluoromethyl Benzoic Acid

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 4-Ethoxy-3-(trifluoromethyl)benzoic acid and its analogs lies in the development of more efficient, cost-effective, and environmentally benign methodologies. Current synthetic approaches often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the following:

Greener Synthesis Pathways: Exploration of "green" chemistry principles is paramount. This includes the use of safer solvents (like water or supercritical fluids), renewable starting materials, and catalytic systems that minimize waste. For instance, developing catalytic systems using earth-abundant metals to replace precious metal catalysts would be a significant advancement. A potential route could involve the direct C-H activation and carboxylation of a suitable ethoxy-trifluoromethyl-benzene precursor, bypassing the need for pre-functionalized substrates.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Applying flow chemistry to the synthesis of this compound could streamline its production.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence could offer high selectivity under mild conditions. Research into identifying or engineering enzymes for the specific oxidation or fluorination steps required could lead to highly sustainable manufacturing processes.

Exploration of Untapped Chemical Transformations and Derivatization Opportunities

The true potential of this compound lies in its use as a versatile building block. The carboxylic acid group is a gateway to a vast array of derivatives, yet many potential transformations remain unexplored.

The primary functional handle for derivatization is the carboxylic acid group, which can be readily converted into a variety of other functional groups. These transformations open the door to creating libraries of new molecules for further investigation.

Table 1: Potential Derivatization Strategies for this compound

| Functional Group Transformation | Resulting Derivative Class | Potential Applications |

| Amidation | Amides | Pharmaceuticals, Polymers |

| Esterification | Esters | Fragrances, Plasticizers, Pharmaceuticals |

| Reduction | Benzyl (B1604629) Alcohols | Synthetic Intermediates |

| Conversion to Acyl Halide | Acyl Halides | Highly reactive intermediates for further synthesis |

| Curtius/Schmidt/Lossen Rearrangement | Anilines | Dyestuffs, Pharmaceuticals, Agrochemicals |

Beyond standard transformations, future research could investigate more complex derivatizations. For example, the aromatic ring could be further functionalized through electrophilic or nucleophilic aromatic substitution, although the existing substituents will heavily influence the regioselectivity of such reactions. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid. mdpi.comhmdb.ca

Identification of New Biological Targets and Therapeutic Applications for its Derivatives

The presence of a trifluoromethyl group is a common feature in many modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and lipophilicity. mdpi.com This suggests that derivatives of this compound are promising candidates for drug discovery programs.

Future research should focus on synthesizing a diverse library of derivatives, particularly amides and esters, and screening them against a wide range of biological targets. Based on the structures of existing drugs, potential therapeutic areas to explore include:

Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature the trifluoromethylphenyl moiety. Derivatives of this compound could be designed to target specific proteins involved in cancer progression. nih.gov For instance, novel benzamides derived from this acid could be evaluated for their cytotoxic activity against various cancer cell lines. nih.gov

Anti-inflammatory Drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) often contain a carboxylic acid group. New derivatives could be explored for their potential to inhibit enzymes like cyclooxygenase (COX).

Infectious Diseases: The search for new antibiotics and antiviral agents is a global health priority. Fluorinated compounds have shown promise in this area, and libraries based on the this compound scaffold should be screened for antimicrobial activity. For example, hydrazone derivatives have been explored as potent antiamoebic agents. nih.gov

Integration with Advanced High-Throughput Screening Methodologies

To efficiently explore the therapeutic potential of the vast number of possible derivatives, integration with advanced screening technologies is essential. High-throughput screening (HTS) allows for the rapid automated testing of thousands of compounds against specific biological targets. nih.gov

Future research strategies should involve:

Combinatorial Chemistry: Generating large, diverse libraries of amides, esters, and other derivatives of this compound using combinatorial synthesis techniques.

HTS Assays: Screening these libraries against panels of validated and novel biological targets, such as G-protein coupled receptors (GPCRs), kinases, and proteases, to identify initial "hits." nih.govnih.gov

In Silico Screening: Employing computational methods, such as molecular docking, to predict the binding affinity of virtual libraries of derivatives against the three-dimensional structures of known protein targets. This can help prioritize which compounds to synthesize and test, saving time and resources. nih.govnih.gov

Interdisciplinary Research with Emerging Fields such as Nanotechnology

The unique physicochemical properties imparted by the fluorine atoms open up possibilities for interdisciplinary research, particularly with the field of nanotechnology.

Functionalized Nanoparticles: Carboxylic acids are commonly used as ligands to stabilize and functionalize nanoparticles. This compound could be used to coat gold, silver, or iron oxide nanoparticles. The trifluoromethyl groups on the surface of these nanoparticles could create a fluorous phase, which might be exploited for specific delivery or imaging applications.

Self-Assembled Monolayers (SAMs): Aromatic carboxylic acids can form ordered self-assembled monolayers on various surfaces. The properties of these surfaces, such as their hydrophobicity and surface energy, could be finely tuned by using this fluorinated benzoic acid.

Advanced Materials: The compound could serve as a monomer or an additive in the synthesis of advanced polymers. The incorporation of the ethoxy and trifluoromethyl groups could lead to materials with desirable properties such as thermal stability, chemical resistance, and specific optical properties. ontosight.ai

By systematically pursuing these future directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable platform for creating advanced materials and next-generation therapeutics.

常见问题

Basic: What synthetic routes are recommended for preparing 4-Ethoxy-3-(trifluoromethyl)benzoic acid with high purity?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach is:

Substitution Reactions : Introduce the trifluoromethyl group via nucleophilic aromatic substitution (SNAr) using trifluoromethylating agents (e.g., Ruppert–Prakash reagent) under anhydrous conditions .

Ethoxy Group Installation : Protect the carboxylic acid group with a tert-butyl ester, then perform alkoxylation using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) .

Deprotection : Hydrolyze the ester under acidic conditions (e.g., HCl in dioxane) to regenerate the carboxylic acid.

Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) is effective for removing unreacted intermediates. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How should researchers interpret spectral data (NMR, IR) for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy : Look for carboxylic acid O–H stretch (~2500–3000 cm⁻¹, broad) and C=O stretch (~1680–1700 cm⁻¹).

- Validation : Compare experimental data with computational predictions (e.g., Gaussian DFT calculations) to confirm substituent positions .

Advanced: How can discrepancies in reported melting points (e.g., 287–293°C vs. 275°C) be resolved?

Methodological Answer:

Discrepancies may arise from polymorphic forms or impurities. To address this:

Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify phase transitions.

Crystallography : Use single-crystal X-ray diffraction (SHELX-97 ) to determine the dominant polymorph.

Purity Assessment : Quantify impurities via LC-MS and correlate with melting point depression .

Controlled Recrystallization : Systematically vary solvents (e.g., DMSO vs. ethanol) to isolate different polymorphs .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies in drug discovery?

Methodological Answer:

Bioisosteric Replacement : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., –NO₂, –CN) to assess impact on target binding .

Enzyme Inhibition Assays : Use fluorescence polarization assays to measure IC₅₀ values against targets like cyclooxygenase-2 (COX-2). Include positive controls (e.g., Celecoxib) .

Molecular Docking : Perform docking studies (AutoDock Vina) with the carboxylic acid group anchored in the active site. Analyze binding energies and hydrogen-bonding interactions .

Metabolic Stability : Evaluate in vitro stability using liver microsomes and identify metabolic hotspots (e.g., ethoxy group oxidation) .

Advanced: How can computational tools predict reactivity for functionalization or degradation?

Methodological Answer:

Reactivity Prediction :

- Use Gaussian or ORCA for Fukui function calculations to identify nucleophilic/electrophilic sites. The trifluoromethyl group directs electrophilic substitution to the para position .

Degradation Pathways :

- Simulate hydrolysis under acidic/basic conditions (COSMO-RS solvation model). The ethoxy group is susceptible to cleavage at pH > 10 .

Crystal Structure Prediction :

- Employ Mercury software to predict packing motifs and stability of polymorphs based on Hirshfeld surface analysis.

Advanced: How should researchers address conflicting data on toxicity or environmental impact?

Methodological Answer:

Toxicological Profiling :

- Use Ames test (Salmonella typhimurium strains) to assess mutagenicity. If data is unavailable (as in ), perform in silico predictions (e.g., ProTox-II).

Environmental Fate :

- Measure logP (octanol/water partition coefficient) via shake-flask method. High logP (>3) indicates bioaccumulation potential.

Mitigation Strategies :

- Derivatize the carboxylic acid group (e.g., methyl ester) to reduce aquatic toxicity .

Basic: What crystallographic techniques are suitable for resolving structural ambiguities?

Methodological Answer:

Single-Crystal X-ray Diffraction :

- Use SHELXL for refinement. Key parameters: R-factor < 5%, Flack parameter for absolute configuration.

Powder XRD :

Twinned Crystals :

Advanced: What analytical methods detect trace impurities in batch synthesis?

Methodological Answer:

LC-MS/MS :

- Use electrospray ionization (ESI) in negative ion mode to detect carboxylic acid derivatives. Monitor for ethoxy cleavage products (m/z 165) .

¹⁹F NMR :

Elemental Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。